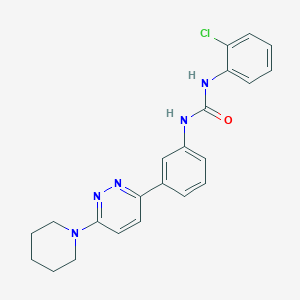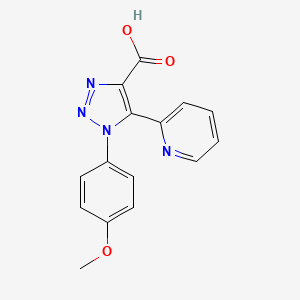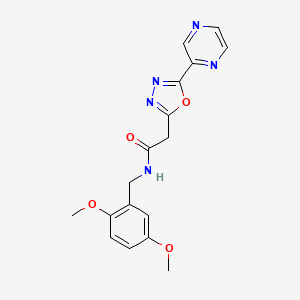![molecular formula C25H33N3O4 B14963437 N-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)propyl]-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide](/img/structure/B14963437.png)
N-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)propyl]-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)propyl]-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with an isoindoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)propyl]-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the isoindoline moiety. Key steps include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Introduction of the Isoindoline Moiety: This step involves the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under controlled conditions to form the isoindoline ring.
Coupling and Functionalization: The final step involves coupling the quinoline and isoindoline units, followed by functionalization to introduce the methoxy and carboxamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
化学反応の分析
Types of Reactions
N-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)propyl]-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
N-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)propyl]-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties could be exploited in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of N-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)propyl]-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus inhibiting the enzyme’s function. The exact pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide
- N-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide
Uniqueness
N-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)propyl]-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a quinoline core with an isoindoline moiety is not commonly found in other compounds, making it a valuable subject for further research and development.
特性
分子式 |
C25H33N3O4 |
|---|---|
分子量 |
439.5 g/mol |
IUPAC名 |
N-[1-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propyl]-6-methoxy-2,2,4-trimethylquinoline-1-carboxamide |
InChI |
InChI=1S/C25H33N3O4/c1-6-21(27-22(29)17-9-7-8-10-18(17)23(27)30)26-24(31)28-20-12-11-16(32-5)13-19(20)15(2)14-25(28,3)4/h11-14,17-18,21H,6-10H2,1-5H3,(H,26,31) |
InChIキー |
BFHXDJANXSZYOJ-UHFFFAOYSA-N |
正規SMILES |
CCC(NC(=O)N1C2=C(C=C(C=C2)OC)C(=CC1(C)C)C)N3C(=O)C4CCCCC4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3,4-Dimethoxyphenyl)-5-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B14963371.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B14963372.png)
![N-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide](/img/structure/B14963377.png)
![9-(3-ethoxy-4-hydroxyphenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14963389.png)
![N-(3-ethoxybenzyl)-3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B14963399.png)
![2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B14963401.png)
![(5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(piperidin-1-yl)methanone](/img/structure/B14963404.png)


![2-Chloro-5-fluoro-N-{phenyl[5-(piperidin-1-YL)-1,3,4-oxadiazol-2-YL]methyl}benzamide](/img/structure/B14963418.png)
![N-(3-chloro-4-fluorobenzyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B14963424.png)
![2-(4-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B14963442.png)

